ethyl 2-{[(E)-(5-benzyl-3-bromo-2-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-{[(E)-(5-benzyl-3-bromo-2-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a Schiff base derivative featuring a tetrahydrobenzothiophene core. Key structural elements include:
- Schiff base substituent: An (E)-configured imine group (-N=CH-) at position 2, linked to a substituted phenyl ring. The phenyl group is functionalized with bromo (electron-withdrawing), hydroxyl (hydrogen-bond donor), and benzyl (lipophilic) groups at positions 3, 2, and 5, respectively.
- Ethyl ester: At position 3, contributing to solubility and steric bulk.
The molecular formula is C₂₅H₂₃BrN₂O₃S (calculated molecular weight: ~541.9 g/mol). The bromo and hydroxyl groups enhance intermolecular interactions (e.g., halogen and hydrogen bonding), which may influence crystallization behavior .
Properties
Molecular Formula |
C25H24BrNO3S |
|---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
ethyl 2-[(E)-(5-benzyl-3-bromo-2-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C25H24BrNO3S/c1-2-30-25(29)22-19-10-6-7-11-21(19)31-24(22)27-15-18-13-17(14-20(26)23(18)28)12-16-8-4-3-5-9-16/h3-5,8-9,13-15,28H,2,6-7,10-12H2,1H3/b27-15+ |
InChI Key |
ZMFBMILNIMSNTI-JFLMPSFJSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=C(C(=CC(=C3)CC4=CC=CC=C4)Br)O |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=C(C(=CC(=C3)CC4=CC=CC=C4)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- The tetrahydrobenzothiophene ring system can be constructed via cyclization reactions involving ethyl thioglycolate and substituted benzaldehydes under basic conditions.
- For example, a reaction of 4-chloro-2-fluorobenzaldehyde with ethyl thioglycolate and triethylamine in anhydrous dimethyl sulfoxide at 80 °C for 2 hours, followed by stirring at room temperature overnight, yields ethyl 6-chlorobenzo[b]thiophene-2-carboxylate derivatives with high yields (~96%).
- Subsequent modifications allow for the introduction of various substituents on the benzothiophene ring, tailoring the core structure for further functionalization.
Functionalization at the 2-Position
- Amination at the 2-position of the benzothiophene ring is typically achieved by converting the carboxylate to an amide or amine derivative.
- Methods include amide formation reactions using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), methane-sulfonyl chloride (MsCl) with triethylamine, or 1,1′-carbonyldiimidazole (CDI) in the presence of amines.
- This step is crucial for preparing the amine intermediate that will later condense with the aromatic aldehyde.
Formation of the Imine Linkage
- The key step in preparing the target compound is the condensation between the benzothiophene-2-amine derivative and the substituted benzaldehyde bearing the 5-benzyl-3-bromo-2-hydroxyphenyl moiety.
- The reaction is typically conducted under mild acidic or neutral conditions in solvents such as ethanol, methanol, or DMSO, allowing the formation of the imine (Schiff base) with an (E)-configuration.
- The reaction proceeds with the elimination of water, often facilitated by molecular sieves or azeotropic removal to drive the equilibrium toward imine formation.
- This condensation is stereoselective, favoring the (E)-isomer due to steric and electronic factors.
Purification and Characterization
- After synthesis, the product is purified by methods such as recrystallization, column chromatography, or preparative thin-layer chromatography.
Characterization techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR to confirm the structure and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and formula.
- Infrared Spectroscopy (IR) : To confirm the presence of characteristic functional groups such as imine (C=N) and hydroxyl (O-H).
- Elemental Analysis : To confirm purity and composition.
Data Table: Representative Reaction Conditions and Yields
Research Discoveries and Notes
- The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N,N-diisopropylethylamine as coupling agents has been demonstrated to efficiently promote amide bond formation on the benzothiophene scaffold, enabling high yields and purity.
- The condensation to form the imine linkage is highly selective and can be optimized by controlling solvent polarity and temperature to favor the (E)-isomer, which is important for biological activity.
- Substituted benzaldehydes with electron-donating (hydroxy, benzyl) and electron-withdrawing (bromo) groups influence the reactivity and stability of the imine, affecting yield and purification.
- The tetrahydrobenzothiophene core provides a versatile platform for structural diversification, allowing the synthesis of analogues for medicinal chemistry applications, including antimicrobial and anticancer agents.
- Analytical data such as NMR and mass spectrometry confirm the integrity of the functional groups and the stereochemistry of the final compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(E)-(5-benzyl-3-bromo-2-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Ethyl 2-{[(E)-(5-benzyl-3-bromo-2-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-{[(E)-(5-benzyl-3-bromo-2-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis, while its anticancer activity may involve the induction of apoptosis in cancer cells . Further research is needed to fully elucidate the molecular mechanisms underlying its effects.
Comparison with Similar Compounds
a. Core Structure Variations
- Tetrahydrobenzothiophene vs. Chromene : The target compound’s tetrahydrobenzothiophene core offers reduced aromaticity compared to the chromene ring in the analog from . This difference may alter π-π stacking interactions and electron delocalization, affecting reactivity and optical properties .
- Bromo vs. Chloro Substituents : Bromine’s larger atomic radius and polarizability in the target compound could enhance halogen bonding in crystal lattices compared to chlorine-containing analogs .
b. Functional Group Impact
- Hydroxyl vs. Anilinocarbonyl: The hydroxyl group in the target compound acts as a strong hydrogen bond donor, while the anilinocarbonyl group in ’s compound provides both donor (NH) and acceptor (carbonyl) sites. This difference may lead to distinct crystal packing motifs .
- Benzyl vs. Acenaphthylene : The benzyl group in the target compound increases lipophilicity, whereas bulkier groups like acenaphthylene (in the third analog) may hinder molecular packing, reducing crystallinity .
Biological Activity
Ethyl 2-{[(E)-(5-benzyl-3-bromo-2-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, which have been the focus of recent research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C25H24BrNO3S
- Molecular Weight : 498.4 g/mol
- IUPAC Name : this compound
- Purity : Typically around 95% .
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit notable anticancer activity. For instance, derivatives containing the benzothiophene moiety have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
The proposed mechanism involves:
- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : Research indicates potential effects on cell cycle regulation, particularly in the G1 phase .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary results suggest it possesses moderate antibacterial activity against various strains.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in cellular models.
Study on Anticancer Activity
A study conducted by Liu et al. (2023) investigated the anticancer effects of benzothiophene derivatives similar to this compound. The results indicated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of approximately 25 µM.
Study on Antimicrobial Properties
In another study focusing on antimicrobial properties, Wang et al. (2024) reported that the compound exhibited effective inhibition against Gram-positive bacteria with a notable reduction in biofilm formation at concentrations as low as 32 µg/mL.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the preparation of the benzothiophene core followed by functionalization. Key steps include:
- Schiff base formation : The imine bond is formed via condensation of the aldehyde group (from 5-benzyl-3-bromo-2-hydroxybenzaldehyde) with the amino group on the benzothiophene precursor under anhydrous conditions (e.g., ethanol, reflux, 12–24 hours) .
- Halogenation control : Bromine incorporation requires precise temperature control (0–5°C) to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for isolating high-purity product (>95% by HPLC) .
Analytical validation : Thin-layer chromatography (TLC) for reaction monitoring, NMR (1H/13C) for structural confirmation, and high-resolution mass spectrometry (HRMS) for molecular weight verification .
Q. How can researchers characterize the compound’s structural and electronic properties?
Q. What methodologies are recommended for preliminary biological activity screening?
- In vitro assays :
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or tubulin polymerization .
- Structure-activity relationship (SAR) : Compare activity of analogs (e.g., bromine vs. chlorine substitution) using standardized protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Orthogonal assays : Validate conflicting results (e.g., IC50 discrepancies) using SPR (surface plasmon resonance) for binding affinity and live-cell imaging for real-time activity tracking .
- Metabolite profiling : LC-MS/MS to identify degradation products or metabolites that may interfere with assays .
- Crystallographic studies : Resolve whether activity differences arise from polymorphic forms or binding mode variations .
Q. What experimental approaches elucidate the compound’s reaction mechanisms in substitution or coupling reactions?
- Kinetic isotope effects (KIE) : Replace bromine with deuterium to study SNAr (nucleophilic aromatic substitution) pathways .
- Trapping intermediates : Use TEMPO or other radical scavengers to identify transient species in cross-coupling reactions .
- In situ spectroscopy : Monitor reaction progress via Raman or IR spectroscopy to detect intermediate formation .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Analog synthesis : Prepare derivatives with substitutions at key positions (Table 1).
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding modes with targets like tubulin or kinases .
Q. Table 1: Key Structural Analogs and Activity Trends
Q. What advanced computational tools are suitable for studying its interaction with biological targets?
- Molecular dynamics (MD) simulations : GROMACS/AMBER to analyze binding stability (e.g., tubulin-compound interactions over 100 ns trajectories) .
- Quantum mechanics/molecular mechanics (QM/MM) : Study electronic effects during enzyme inhibition (e.g., charge transfer in kinase active sites) .
- Pharmacophore modeling : Identify essential interaction features using Schrödinger Phase .
Q. How can experimental design (DoE) optimize reaction conditions or biological assay parameters?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
